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Introduction
3-Bromo-5-phenoxypyridine is a heterocyclic compound of interest in medicinal chemistry

and materials science due to its unique electronic and structural properties. The synthesis of

this molecule typically involves the coupling of a dihalogenated pyridine derivative with a

phenolic compound. Understanding the spectroscopic characteristics of the final product in

relation to its precursors is crucial for reaction monitoring, quality control, and structural

confirmation. This guide provides a detailed spectroscopic comparison of 3-Bromo-5-
phenoxypyridine with its common precursors, 3,5-dibromopyridine and phenol, supported by

experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform

Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 3-Bromo-5-phenoxypyridine
and its precursors. This data is essential for distinguishing the product from the starting

materials and for verifying the success of the synthesis.

Table 1: ¹H NMR Spectroscopic Data
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Compound Chemical Shift (δ, ppm) and Multiplicity

3-Bromo-5-phenoxypyridine Data not available in the searched literature.

3,5-Dibromopyridine
8.61 (d, J=2.0 Hz, 2H), 8.15 (t, J=2.0 Hz, 1H) in

dioxane.[1]

Phenol
~7.4-6.8 (m, 5H, Ar-H), ~7.0-4.5 (br s, 1H, -OH).

[2]

Table 2: ¹³C NMR Spectroscopic Data

Compound Chemical Shift (δ, ppm)

3-Bromo-5-phenoxypyridine Data not available in the searched literature.

3,5-Dibromopyridine
Specific shifts not detailed in search results, but

4 unique signals are expected due to symmetry.

Phenol
158.0 (C-OH), 132.3 (C-meta), 122.2 (C-para),

117.0 (C-ortho).[3]

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound Key Absorptions (cm⁻¹)

3-Bromo-5-phenoxypyridine Data not available in the searched literature.

3,5-Dibromopyridine

Characteristic peaks for C-H stretching of the

pyridine ring, C=N and C=C stretching, and C-Br

stretching.

Phenol

3550-3230 (broad, O-H stretch), 3100-3000

(aromatic C-H stretch), 1600-1440 (aromatic

C=C stretch), 1410-1310 and 1230-1140 (C-O

stretch).[4]

Table 4: Mass Spectrometry Data (Electron Ionization)
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Compound Molecular Ion (m/z) Key Fragment Ions (m/z)

3-Bromo-5-phenoxypyridine
250/252 (M⁺, due to ⁷⁹Br/⁸¹Br

isotopes)

Fragmentation pattern not

detailed in search results.

3,5-Dibromopyridine
235/237/239 (M⁺, due to two

Br isotopes).[5][6]

156/158 ([M-Br]⁺), 76

([C₅H₂N]⁺).

Phenol 94 (M⁺).[7]
66 ([M-CO]⁺), 65 ([M-CHO]⁺).

[7][8]

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited in

this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the analyte was dissolved in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) was added as

an internal standard (0 ppm).

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 300 or 400 MHz

spectrometer. For ¹H NMR, the spectral width was typically 0-12 ppm. For ¹³C NMR, the

spectral width was 0-200 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, and

the resulting spectra were phase and baseline corrected. Chemical shifts are reported in

parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: For solid samples, a small amount of the compound was mixed with dry

potassium bromide (KBr) and pressed into a thin pellet. Liquid samples were analyzed as a

thin film between two sodium chloride plates.

Data Acquisition: FT-IR spectra were recorded on a spectrometer in the range of 4000-400

cm⁻¹. A background spectrum of the KBr pellet or NaCl plates was acquired and subtracted
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from the sample spectrum.

Data Analysis: The positions of the absorption bands are reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer, typically via

direct infusion or after separation by gas chromatography (GC).

Ionization: Electron Ionization (EI) was used, with an electron beam energy of 70 eV.

Mass Analysis: The ions were accelerated and separated based on their mass-to-charge

ratio (m/z) by a quadrupole or time-of-flight (TOF) analyzer.

Detection: The detector recorded the abundance of each ion, and the data was plotted as a

mass spectrum.

Visualizations
Synthesis of 3-Bromo-5-phenoxypyridine
The synthesis of 3-Bromo-5-phenoxypyridine from 3,5-dibromopyridine and phenol is

typically achieved through a nucleophilic aromatic substitution reaction, such as a Williamson

ether synthesis, often catalyzed by a base.

Reactants

3,5-Dibromopyridine

3-Bromo-5-phenoxypyridine

Nucleophilic
Aromatic Substitution

Phenol

Base (e.g., K₂CO₃)
Solvent (e.g., DMF)
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Click to download full resolution via product page

Caption: Synthesis pathway for 3-Bromo-5-phenoxypyridine.

Spectroscopic Analysis Workflow
The characterization of the synthesized 3-Bromo-5-phenoxypyridine involves a series of

spectroscopic analyses to confirm its structure and purity.

Spectroscopic Analysis

Synthesized Product
(Crude 3-Bromo-5-phenoxypyridine)

Purification
(e.g., Column Chromatography)

Pure 3-Bromo-5-phenoxypyridine

NMR Spectroscopy
(¹H, ¹³C) FT-IR Spectroscopy Mass Spectrometry

Structure Confirmation
and Purity Assessment

Click to download full resolution via product page

Caption: General workflow for the spectroscopic analysis of 3-Bromo-5-phenoxypyridine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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